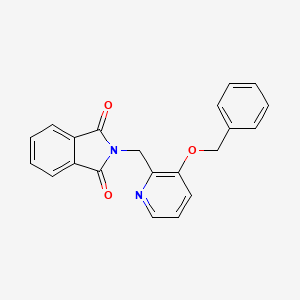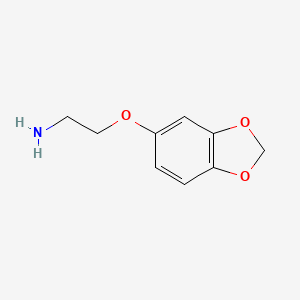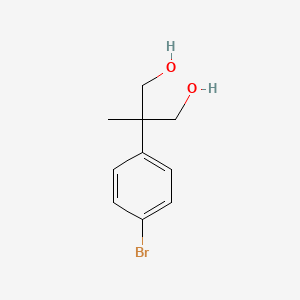
2-(4-Bromophenyl)-2-methylpropane-1,3-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated organic compounds can be complex, involving multiple steps and various reaction mechanisms. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, resulting in tetraarylethanes and diarylisochromanones . Similarly, the Reformatsky reaction with methyl α-bromopropionate produces diastereomeric β-hydroxy esters, which can be further reduced to diols . These methods suggest potential synthetic routes for creating complex brominated structures like 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Molecular Structure Analysis
The molecular structure of brominated compounds can be influenced by the presence of substituents and their positions. For example, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes shows how substituents affect the reductive cleavage of carbon-bromine bonds and the stabilization of resulting radicals . The stereochemistry of brominated compounds is also crucial, as seen in the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, where the arrangement of substituents around the four-membered ring is described . These studies provide a foundation for understanding the molecular structure of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The reductive elimination in vicinal dibromides , the collision-induced dissociation study of bromopropane ions , and the synthesis of bromophenols illustrate the reactivity of brominated compounds. These reactions often involve the cleavage of carbon-bromine bonds and the formation of new structures, which could be relevant to the reactivity of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base leads to various products through concurrent decomposition pathways . The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium complexes produces compounds like 2-methylpropane-1,3-diol , indicating the potential for diverse reactivity and product formation. These studies help in predicting the behavior of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol under different conditions.
Applications De Recherche Scientifique
Chemical Synthesis
2-(4-Bromophenyl)-2-methylpropane-1,3-diol is involved in complex chemical reactions. One such application is in the synthesis of phenanthrene derivatives. A study by Matsumoto, Ilies, and Nakamura (2011) describes a [4+2] benzannulation reaction that uses similar compounds to produce phenanthrenes, highlighting the versatility of these diols in organic synthesis (Matsumoto, Ilies, & Nakamura, 2011).
Corrosion Inhibition
Compounds related to 2-(4-Bromophenyl)-2-methylpropane-1,3-diol have been investigated for their potential as corrosion inhibitors. Leçe, Emregül, and Atakol (2008) explored Schiff base compounds containing oxygen, nitrogen, and sulfur donors as inhibitors for mild steel corrosion. This research indicates the potential for using structurally similar compounds in protective applications (Leçe, Emregül, & Atakol, 2008).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 2-methylpropane-1,3-diol have shown promise. Kiuchi et al. (2000) synthesized and evaluated a series of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive effects, a critical area in organ transplantation and autoimmune disease treatment (Kiuchi et al., 2000).
Analytical Chemistry
In analytical chemistry, the study of degradation products of related compounds provides insights into their stability and interactions. Wang, Provan, and Helliwell (2002) developed a method for determining bronopol and its degradation products, showcasing the importance of understanding the stability of such compounds in various applications (Wang, Provan, & Helliwell, 2002).
Catalysis
Catalytic processes involving similar diols have been studied, as evidenced by the work of Simpson et al. (1996), who investigated the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes. This kind of research is pivotal in developing efficient synthetic methods in organic chemistry (Simpson et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSHHGIWNDIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499037 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
CAS RN |
66810-01-3 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

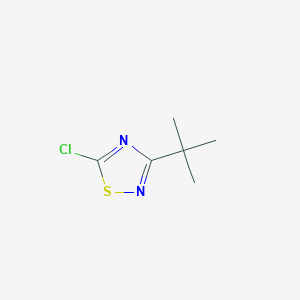
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)

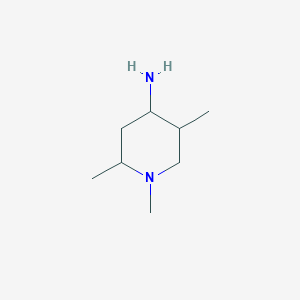

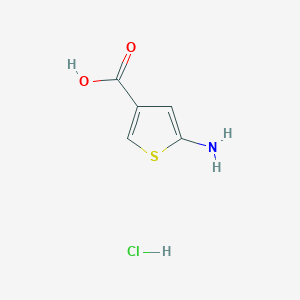

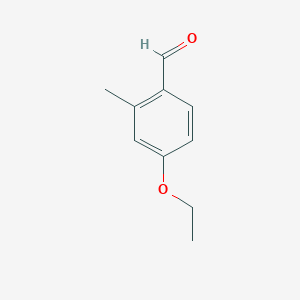
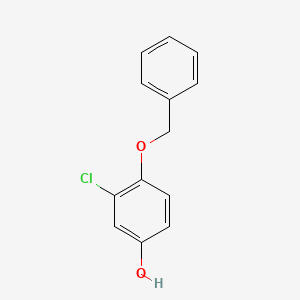
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

